Methyl 4-(methylsulfanyl)-3-oxobutanoate
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Overview
Description
Methyl 4-(methylsulfanyl)-3-oxobutanoate is an organic compound with the molecular formula C6H10O3S It is a derivative of butanoic acid, featuring a methylsulfanyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methylsulfanyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methylthiol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Varied substituted products based on the nucleophile used.
Scientific Research Applications
Methyl 4-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s keto group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the compound’s activity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(ethylsulfanyl)-3-oxobutanoate
- Methyl 4-(methylsulfanyl)-3-oxopentanoate
- Methyl 4-(methylsulfanyl)-3-oxobutyrate
Uniqueness
Its methylsulfanyl group provides a site for oxidation and substitution reactions, while the keto group allows for reduction and nucleophilic addition .
Properties
CAS No. |
64127-51-1 |
---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl 4-methylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3S/c1-9-6(8)3-5(7)4-10-2/h3-4H2,1-2H3 |
InChI Key |
IGIVMGGDGYMYIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CSC |
Origin of Product |
United States |
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